Cas no 1355226-36-6 (6-Mercapto-2-methyl-pyridine-3-carbaldehyde)

6-Mercapto-2-methyl-pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Mercapto-2-methyl-pyridine-3-carbaldehyde
- 2-Methyl-6-thioxo-1,6-dihydro-pyridine-3-carbaldehyde
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- インチ: 1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10)
- InChIKey: GOGJYKQIFPZQHN-UHFFFAOYSA-N
- ほほえんだ: C1(C)NC(=S)C=CC=1C=O
6-Mercapto-2-methyl-pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500300-1g |
6-Mercapto-2-methylnicotinaldehyde |
1355226-36-6 | 97% | 1g |
$1190 | 2022-06-13 |
6-Mercapto-2-methyl-pyridine-3-carbaldehyde 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
6-Mercapto-2-methyl-pyridine-3-carbaldehydeに関する追加情報
Comprehensive Overview of 6-Mercapto-2-methyl-pyridine-3-carbaldehyde (CAS No. 1355226-36-6)
6-Mercapto-2-methyl-pyridine-3-carbaldehyde (CAS No. 1355226-36-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic aldehyde, featuring a pyridine core with a mercapto (-SH) and methyl substituent, is a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, material science, and catalysis, aligning with current trends in sustainable and precision chemistry.
The compound’s CAS No. 1355226-36-6 serves as a critical identifier in regulatory and commercial databases, ensuring traceability in supply chains. Researchers often search for "6-Mercapto-2-methyl-pyridine-3-carbaldehyde synthesis" or "CAS 1355226-36-6 applications," reflecting its relevance in optimizing synthetic routes for bioactive molecules. Recent studies highlight its role in designing enzyme inhibitors and ligands for metal-organic frameworks (MOFs), addressing growing demands for targeted therapies and green chemistry solutions.
From an industrial perspective, 6-Mercapto-2-methyl-pyridine-3-carbaldehyde is valued for its chemodiversity, a keyword frequently associated with fragment-based drug design (FBDD). Its aldehyde group allows for Schiff base formation, while the thiol functionality facilitates conjugation reactions—key features for developing bioconjugates and proteolysis-targeting chimeras (PROTACs). These applications resonate with the rise of degradation therapeutics, a hot topic in oncology and neurology research.
Environmental and safety considerations are also pivotal. Queries like "6-Mercapto-2-methyl-pyridine-3-carbaldehyde stability" or "CAS 1355226-36-6 handling" underscore the need for proper storage under inert conditions to prevent oxidation of the mercapto group. Innovations in air-sensitive synthesis techniques, such as glovebox-assisted protocols, are increasingly adopted to enhance yield and purity—a trend driven by the pharmaceutical industry’s focus on Quality by Design (QbD).
In material science, the compound’s pyridine-thiol duality enables surface modifications for nanoparticle functionalization, a technique explored in sensor development and catalysis. Searches for "6-Mercapto-2-methyl-pyridine-3-carbaldehyde cross-coupling" reflect its utility in C–S bond formation reactions, pivotal for constructing heterocyclic scaffolds in medicinal chemistry.
To conclude, 6-Mercapto-2-methyl-pyridine-3-carbaldehyde (CAS No. 1355226-36-6) exemplifies the intersection of synthetic utility and interdisciplinary innovation. Its adaptability to high-throughput screening and green synthesis methodologies positions it as a cornerstone in modern chemical research, answering the call for sustainable and efficient molecular design.
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